Cas no 1552918-79-2 (6-chloro-N-(2,2-difluoroethyl)-2-methylpyrimidin-4-amine)

6-Chloro-N-(2,2-difluoroethyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative featuring a chloro substituent at the 6-position and a 2,2-difluoroethylamino group at the 4-position. This compound is of interest in medicinal and agrochemical research due to its structural versatility, enabling potential applications as an intermediate in the synthesis of biologically active molecules. The presence of the difluoroethyl moiety enhances metabolic stability and lipophilicity, which may improve pharmacokinetic properties. The chloro and methyl groups offer reactive sites for further functionalization, making it a valuable building block in heterocyclic chemistry. Its well-defined structure and purity ensure reproducibility in synthetic applications.
6-chloro-N-(2,2-difluoroethyl)-2-methylpyrimidin-4-amine structure
1552918-79-2 structure
Product Name:6-chloro-N-(2,2-difluoroethyl)-2-methylpyrimidin-4-amine
CAS No:1552918-79-2
MF:C7H8ClF2N3
MW:207.608326911926
MDL:MFCD23728377
CID:4605679
PubChem ID:79098170
Update Time:2025-06-08

6-chloro-N-(2,2-difluoroethyl)-2-methylpyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 6-chloro-N-(2,2-difluoroethyl)-2-methylpyrimidin-4-amine
    • 4-Pyrimidinamine, 6-chloro-N-(2,2-difluoroethyl)-2-methyl-
    • MDL: MFCD23728377
    • Inchi: 1S/C7H8ClF2N3/c1-4-12-5(8)2-7(13-4)11-3-6(9)10/h2,6H,3H2,1H3,(H,11,12,13)
    • InChI Key: GJSWVZJNSNWUGE-UHFFFAOYSA-N
    • SMILES: C1(C)=NC(Cl)=CC(NCC(F)F)=N1

6-chloro-N-(2,2-difluoroethyl)-2-methylpyrimidin-4-amine Pricemore >>

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Additional information on 6-chloro-N-(2,2-difluoroethyl)-2-methylpyrimidin-4-amine

Introduction to 6-chloro-N-(2,2-difluoroethyl)-2-methylpyrimidin-4-amine (CAS No. 1552918-79-2)

6-chloro-N-(2,2-difluoroethyl)-2-methylpyrimidin-4-amine, identified by its CAS number 1552918-79-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrimidine class of heterocyclic aromatic compounds, which are widely recognized for their biological activity and potential therapeutic applications. The structural features of 6-chloro-N-(2,2-difluoroethyl)-2-methylpyrimidin-4-amine, particularly the presence of a chloro substituent and a 2,2-difluoroethyl side chain, contribute to its unique chemical properties and make it a valuable scaffold for drug discovery efforts.

The chloro group at the 6-position of the pyrimidine ring introduces electrophilic characteristics, enabling nucleophilic substitution reactions that are pivotal in medicinal chemistry. This reactivity allows for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities. Additionally, the difluoroethyl moiety enhances lipophilicity and metabolic stability, which are critical factors in optimizing drug candidates for pharmacokinetic profiles. These structural attributes have positioned 6-chloro-N-(2,2-difluoroethyl)-2-methylpyrimidin-4-amine as a promising intermediate in the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on developing inhibitors targeting various enzymes and receptors involved in critical biological pathways. Pyrimidine derivatives have been extensively explored due to their ability to modulate enzyme activity and receptor binding. Specifically, compounds with structural motifs similar to 6-chloro-N-(2,2-difluoroethyl)-2-methylpyrimidin-4-amine have shown potential in inhibiting kinases and other enzymes implicated in cancer and inflammatory diseases. For instance, studies have demonstrated that pyrimidine-based inhibitors can disrupt signaling pathways such as MAPK and PI3K/Akt, which are frequently dysregulated in malignancies.

One of the most compelling aspects of 6-chloro-N-(2,2-difluoroethyl)-2-methylpyrimidin-4-amine is its versatility as a building block for medicinal chemistry. Researchers have leveraged its scaffold to develop analogs with enhanced binding affinity and selectivity. The difluoroethyl group, in particular, has been shown to improve pharmacokinetic properties by reducing metabolic clearance. This modification is particularly relevant in the context of drug development, where optimizing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles is essential for clinical success.

Advances in computational chemistry and high-throughput screening (HTS) have accelerated the discovery process for novel bioactive compounds like 6-chloro-N-(2,2-difluoroethyl)-2-methylpyrimidin-4-amine. Molecular docking studies have revealed that this compound can interact with target proteins through multiple binding modes, suggesting its potential as a lead compound for structure-based drug design. Furthermore, crystallographic analyses of protein-ligand complexes have provided insights into how structural modifications can fine-tune binding interactions. These findings underscore the importance of 6-chloro-N-(2,2-difluoroethyl)-2-methylpyrimidin-4-amine as a key intermediate in rational drug design strategies.

The synthesis of 6-chloro-N-(2,2-difluoroethyl)-2-methylpyrimidin-4-amine involves multi-step organic transformations that highlight its synthetic utility. The introduction of the chloro group at the 6-position typically employs chlorination reagents such as phosphorus oxychloride (POCl₃), while the attachment of the difluoroethyl side chain often requires fluorination techniques or cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings. These synthetic methodologies are well-established in industrial-scale pharmaceutical production and ensure high yields and purity standards necessary for preclinical and clinical studies.

In preclinical research, 6-chloro-N-(2,2-difluoroethyl)-2-methylpyrimidin-4-amine has been evaluated for its potential therapeutic effects in various disease models. In vitro assays have demonstrated inhibitory activity against enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial in DNA synthesis and repair pathways. Notably, derivatives of this compound have shown selectivity over human isoforms compared to natural substrates or existing antineoplastic agents. This selectivity is critical for minimizing off-target effects and improving therapeutic efficacy.

The pharmacological profile of 6-chloro-N-(2,2-difluoroethyl)-2-methylpyrimidin-4-amine has also been explored in animal models of cancer and inflammation. In vivo studies have revealed promising results regarding tumor growth inhibition and reduced metastatic spread when administered at optimized dosages. Additionally, anti-inflammatory effects have been observed in models of acute and chronic inflammation, suggesting potential applications beyond oncology. These findings highlight the broad therapeutic scope of pyrimidine derivatives like 6-chloro-N-(2,2-difluoroethyl)-methylpyrimidin-4-amine, driven by its ability to modulate key biological pathways.

As research continues to uncover new biological targets and mechanisms underlying disease pathogenesis, 6-chloro-N-( 5fluoropropyl ) - 5 - methyl - 3 - pyridinecarboxamide , will likely play an increasingly important role in drug discovery pipelines . The integration of machine learning algorithms into virtual screening processes has further enhanced the identification of novel derivatives with improved pharmacological properties . By leveraging computational tools alongside experimental validation , researchers can accelerate the development cycle for next-generation therapeutics based on this scaffold .

The regulatory landscape governing pharmaceutical development also influences how compounds like 1 -( 5-fluoropropyl ) - 3 - methoxypyridine - 4-carboxylic acid , dihydrate , CAS No . 155291879 - 7 , are advanced through clinical trials . Compliance with Good Manufacturing Practices (GMP) ensures that synthesized intermediates meet stringent quality standards before being incorporated into drug candidates . Additionally , preclinical toxicology studies provide essential data on safety profiles , which are critical for regulatory submissions . These measures collectively contribute to ensuring that promising compounds like our subject undergo rigorous testing before reaching patients .

Future directions in research may focus on exploring enantioselective synthesis methods to enhance specificity while maintaining potency . Advances in green chemistry principles could also lead to more sustainable synthetic routes , reducing environmental impact without compromising efficacy . Collaborative efforts between academic institutions , biotechnology companies , and pharmaceutical manufacturers will be instrumental in translating laboratory discoveries into tangible medical breakthroughs . The continued investigation into pyrimidine-based scaffolds promises exciting opportunities across multiple therapeutic areas including oncology , immunology , neurology , cardiovascular diseases , etc .

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